N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining furan, thiophene, and adamantane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the adamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]amine under basic conditions to yield the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction could lead to tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include antiviral, anticancer, or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide
- N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxylate
- N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxylamide
Uniqueness
The uniqueness of this compound lies in its combination of furan, thiophene, and adamantane structures, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23(15-19-3-1-7-25-19)6-5-20-4-2-8-26-20/h1-4,7-8,16-18H,5-6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOOUPVYDUMQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CS4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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